molecular formula C13H15NO3 B1265904 2-(piperidin-1-ylcarbonyl)benzoic acid CAS No. 20320-44-9

2-(piperidin-1-ylcarbonyl)benzoic acid

Cat. No.: B1265904
CAS No.: 20320-44-9
M. Wt: 233.26 g/mol
InChI Key: BIUIFJPSZVWHIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylcarbonyl)benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the reaction of piperidine with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-ylcarbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(piperidin-1-ylcarbonyl)benzoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(piperidin-1-ylcarbonyl)benzoic acid involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The piperidine ring can interact with various receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-ylcarbonyl)phenylacetic acid
  • 2-(piperidin-1-ylcarbonyl)benzamide
  • 2-(piperidin-1-ylcarbonyl)benzonitrile

Uniqueness

2-(piperidin-1-ylcarbonyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a piperidine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-(piperidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7H,1,4-5,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUIFJPSZVWHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174218
Record name Benzoic acid, o-(piperidinocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-44-9
Record name O-(Piperidinocarbonyl)-benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020320449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-(Piperidinocarbonyl)benzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, o-(piperidinocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(PIPERIDINOCARBONYL)-BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0TMG2SGU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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